3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
An impurity of Famotidine. Famotidine is a histamine H10 receptor antagonist that inhibits stomach acid production
Brand Name:
Vulcanchem
CAS No.:
1020719-36-1
VCID:
VC0194840
InChI:
InChI=1S/C8H14N6O4S3/c9-7(10)13-8-12-5(3-19-8)4-20(16)2-1-6(15)14-21(11,17)18/h3H,1-2,4H2,(H,14,15)(H2,11,17,18)(H4,9,10,12,13)
SMILES:
C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N
Molecular Formula:
C8H14N6O4S3
Molecular Weight:
354.4 g/mol
3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide
CAS No.: 1020719-36-1
Impurities
VCID: VC0194840
Molecular Formula: C8H14N6O4S3
Molecular Weight: 354.4 g/mol
Purity: > 95%
CAS No. | 1020719-36-1 |
---|---|
Product Name | 3-(((2-((Diaminomethylidene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide |
Molecular Formula | C8H14N6O4S3 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N-sulfamoylpropanamide |
Standard InChI | InChI=1S/C8H14N6O4S3/c9-7(10)13-8-12-5(3-19-8)4-20(16)2-1-6(15)14-21(11,17)18/h3H,1-2,4H2,(H,14,15)(H2,11,17,18)(H4,9,10,12,13) |
Standard InChIKey | SOOLGLOWIWDUSE-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=O)NS(=O)(=O)N |
Appearance | White to light yellow Solid |
Melting Point | >154 °C |
Description | An impurity of Famotidine. Famotidine is a histamine H10 receptor antagonist that inhibits stomach acid production |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoyl propanamide |
PubChem Compound | 3661696 |
Last Modified | Nov 11 2021 |
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